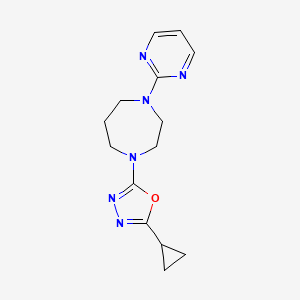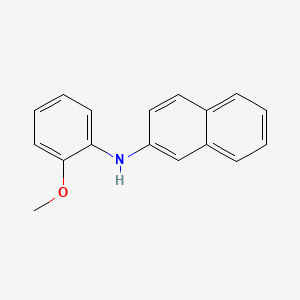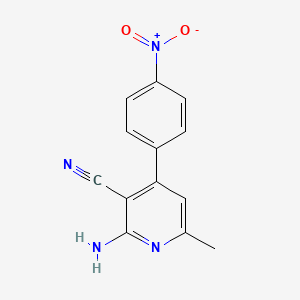![molecular formula C17H26N2O2 B5640804 ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5640804.png)
ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate, also known as EDP-239, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EDP-239 belongs to the class of piperidine carboxylates and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways and physiological processes. The activation of sigma-1 receptors has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. This compound has also been shown to have an effect on calcium signaling and ion channel regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antinociceptive effects, which may have potential therapeutic applications in the treatment of neuropathic pain.
実験室実験の利点と制限
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes involved in sigma-1 receptor activation. This compound is also highly selective for the sigma-1 receptor, which reduces the likelihood of off-target effects. However, one limitation of this compound is its low solubility in water, which may complicate its use in certain experimental protocols.
将来の方向性
There are several future directions for the study of ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate. One potential application is in the treatment of Alzheimer's disease, where it has shown promise in animal models. Further studies are needed to determine its efficacy and safety in humans. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and neuropathic pain. Further studies are needed to determine its mechanism of action and potential therapeutic applications.
合成法
The synthesis of ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate involves a multistep process that utilizes various reagents and solvents. The first step involves the reaction of 4-(dimethylamino)benzyl chloride with piperidine to form 1-[4-(dimethylamino)benzyl]-4-piperidine. This intermediate product is then esterified with ethyl chloroformate to form this compound. The final product is purified using column chromatography to obtain a high purity compound.
科学的研究の応用
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, neurotransmitter release, and ion channel regulation. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and neuropathic pain.
特性
IUPAC Name |
ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-21-17(20)15-9-11-19(12-10-15)13-14-5-7-16(8-6-14)18(2)3/h5-8,15H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZWPHXJBDKOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5640730.png)
![N-cyclohexyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5640733.png)
![5-{2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5640738.png)
![(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5640750.png)

![(4-acetylpiperazin-1-yl)[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5640773.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)


![ethyl 2-[(methoxyacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5640798.png)

![7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5640817.png)
![1-(ethylsulfonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5640819.png)
